molecular formula C11H9F B14622994 1-(Fluoromethyl)naphthalene CAS No. 55831-10-2

1-(Fluoromethyl)naphthalene

Cat. No.: B14622994
CAS No.: 55831-10-2
M. Wt: 160.19 g/mol
InChI Key: URPWCRFVIDBYFA-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)naphthalene (C₁₁H₉F) is a fluorinated aromatic hydrocarbon characterized by a naphthalene backbone substituted with a fluoromethyl (–CH₂F) group at the 1-position. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric effects imparted by the fluorine atom. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

CAS No.

55831-10-2

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

1-(fluoromethyl)naphthalene

InChI

InChI=1S/C11H9F/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2

InChI Key

URPWCRFVIDBYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Fluoromethyl)naphthalene typically involves several steps:

    Diazotization Reaction: This involves the reaction of naphthylamine with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt solution.

    Substitution Reaction: The diazonium salt solution is then reacted with fluoroboric acid to form a naphthylamine diazonium salt fluoroborate double salt.

    Hot Air Decomposition: The double salt is decomposed using hot air to yield a solution of this compound.

    Purification: The solution is washed, neutralized, and distilled to obtain pure this compound.

Chemical Reactions Analysis

1-(Fluoromethyl)naphthalene undergoes various types of chemical reactions:

Common reagents used in these reactions include halogens for substitution and various oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

1-(Fluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)naphthalene is primarily related to its interaction with molecular targets through its fluoromethyl group. This interaction can influence various biochemical pathways, although specific molecular targets and pathways are not extensively documented in the literature.

Comparison with Similar Compounds

Key Insights:

  • Reactivity : Chloro- and bromo-derivatives exhibit higher reactivity in substitution reactions due to weaker C–X bonds compared to the C–F bond .
  • Biological Impact : Fluorinated compounds like this compound show reduced acute toxicity relative to chlorinated/brominated analogs, which may generate more reactive intermediates .

Comparison with Methyl-Substituted Naphthalenes

Table 2: Toxicity and Environmental Fate of Methyl- and Fluoromethyl-Substituted Naphthalenes

Compound Substituent Acute Toxicity (Oral LD₅₀, Rodents) Environmental Persistence
Naphthalene None 490 mg/kg (rat) High volatility; moderate degradation in soil
1-Methylnaphthalene –CH₃ 1,200 mg/kg (rat) Persistent in aquatic systems
This compound –CH₂F Not reported Likely higher persistence due to C–F bond stability

Key Insights:

  • Toxicity : Methyl groups reduce acute toxicity compared to unsubstituted naphthalene, but chronic exposure to methylnaphthalenes still causes hepatic damage . Fluoromethyl derivatives may follow similar pathways but with slower metabolic degradation.
  • Environmental Fate : Fluorinated analogs are predicted to resist microbial degradation, increasing their environmental half-life .

Cytotoxic Activity Compared to Other Fluorinated Compounds

Table 3: Cytotoxicity of Fluorinated Naphthalene Derivatives

Compound IC₅₀ (HepG2) IC₅₀ (KB) Key Structural Feature
This compound Not tested Not tested Single –CH₂F group
3-Arylated 2-hydroxynaphthalene-1,4-dione (Fluoromethyl tri-substituted) 6.84 mM 4.01 mM Three –CH₂F groups
Ellipticine (Control) 0.02 μM 0.03 μM Non-fluorinated alkaloid

Key Insights:

  • Fluoromethyl groups enhance cytotoxicity in a substituent-dependent manner. Tri-fluoromethylated naphthoquinones show 100–1,000× greater potency than mono-fluorinated analogs .
  • Electron-withdrawing fluoromethyl groups increase cellular uptake and target binding compared to electron-donating substituents .

Physicochemical Properties and Environmental Fate

  • Lipophilicity: The –CH₂F group increases logP (octanol-water partition coefficient) relative to –CH₃, enhancing membrane permeability .
  • Synthesis : this compound is synthesized via radical-polar crossover fluorination of redox-active esters, a method scalable for radiopharmaceutical production .
  • Degradation : Fluorinated naphthalenes are resistant to hydrolysis and oxidation, posing challenges for environmental remediation .

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